N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxy and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Medicine: Its derivatives have been evaluated for their antibacterial and cytotoxic activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and share structural similarities with N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide.
Quinazolinone/melatonin hybrids: These compounds have been studied for their anticancer properties and share some structural features with the benzofuran core.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C19H19NO5/c1-11-18(14-9-12(22-2)6-8-16(14)25-11)19(21)20-15-7-5-13(23-3)10-17(15)24-4/h5-10H,1-4H3,(H,20,21) |
InChI Key |
MFYNQWXYYROQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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